![molecular formula C11H15NO B1472057 (3-(Tetrahydrofuran-2-yl)phenyl)methanamine CAS No. 1781622-12-5](/img/structure/B1472057.png)
(3-(Tetrahydrofuran-2-yl)phenyl)methanamine
Overview
Description
“(3-(Tetrahydrofuran-2-yl)phenyl)methanamine” is a compound with the molecular formula C11H15NO and a molecular weight of 177.2429 . It belongs to the class of organic amines.
Molecular Structure Analysis
The molecular structure of “(3-(Tetrahydrofuran-2-yl)phenyl)methanamine” consists of a phenyl group attached to a methanamine group, which is further attached to a tetrahydrofuran-2-yl group .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 289.1±13.0 °C and a predicted density of 1.090±0.06 g/cm3 . Its pKa is predicted to be 8.49±0.10 .Scientific Research Applications
Pharmaceutical Research
This compound, due to its structural similarity to indole derivatives, may be explored for its potential in pharmaceutical applications. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The presence of the tetrahydrofuran ring could influence the compound’s interaction with biological receptors, potentially leading to new drug discoveries.
Safety and Hazards
“(3-(Tetrahydrofuran-2-yl)phenyl)methanamine” is classified under the GHS07 and GHS05 hazard categories. It has the signal word “Danger” and the hazard statements H315 (causes skin irritation), H318 (causes serious eye damage), H302 (harmful if swallowed), and H335 (may cause respiratory irritation) .
Mechanism of Action
Target of Action
The target of a compound depends on its structure and functional groups. For example, amines, which contain an amino group (-NH2), often interact with biological targets such as receptors or enzymes .
Mode of Action
The mode of action of a compound refers to how it affects its target. For instance, it could inhibit or activate a certain biochemical process. The mode of action is usually determined through experimental studies .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways depending on its structure and the functional groups present. For example, amines are involved in many biological processes, including neurotransmission .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). The pharmacokinetic properties of a compound can greatly affect its bioavailability and therapeutic effect .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes at the molecular level to observable effects at the cellular or organism level .
Action Environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and interaction with its target .
properties
IUPAC Name |
[3-(oxolan-2-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1,3-4,7,11H,2,5-6,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFIXDPDSQFDDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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